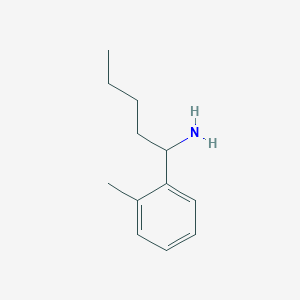

1-(2-Methylphenyl)pentan-1-amine

Description

Contextualization within Modern Organic Amine Chemistry

Organic amines are fundamental building blocks in a vast array of chemical processes and products, from pharmaceuticals to polymers. rsc.org They are organic derivatives of ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. rsc.org Primary amines, such as 1-(2-Methylphenyl)pentan-1-amine, are characterized by the -NH2 functional group and serve as versatile nucleophiles and precursors in a multitude of chemical transformations. researchgate.net

The presence of a stereocenter at the benzylic position, adjacent to the ortho-methylated phenyl ring, places this compound in the important category of chiral benzylic amines. Chiral amines are of paramount importance in the pharmaceutical industry, where enantiomeric purity is often a critical determinant of a drug's efficacy and safety. researchgate.net The synthesis of such molecules in an enantiomerically pure form is a central goal of modern asymmetric synthesis.

The reactivity of this compound is dictated by the nucleophilic lone pair of electrons on the nitrogen atom and the steric and electronic properties of the 2-methylphenyl and butyl substituents. The ortho-methyl group can exert significant steric hindrance, influencing the accessibility of the amine and the adjacent stereocenter, which can be a formidable challenge in its synthesis and a tool for controlling selectivity in its applications. acs.org

Significance in Contemporary Chemical Synthesis and Materials Science Research

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of contemporary research.

In chemical synthesis , chiral primary amines are invaluable as:

Chiral Auxiliaries and Ligands: They can be used to control the stereochemical outcome of reactions. The ortho-methyl group could enforce a specific conformation when the amine is incorporated into a ligand for a metal catalyst, potentially leading to high levels of enantioselectivity in catalytic processes.

Building Blocks for Complex Molecules: Benzylic amines are key pharmacophores in many biologically active compounds. researchgate.net The specific substitution pattern of this compound could be explored in the synthesis of novel pharmaceutical candidates. nih.govresearchgate.net For instance, related structures are found in compounds investigated for their neurological or antidepressant activities. nih.govresearchgate.net

Resolving Agents: Chiral amines are frequently used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.

In materials science , primary amines are utilized for:

Surface Functionalization: The amine group can be grafted onto the surface of materials like nanoparticles or polymers to alter their properties, such as solubility, dispersibility, or biocompatibility.

Polymer Synthesis: Primary amines are key monomers in the synthesis of polyamides and polyimines, materials with a wide range of applications from high-performance fibers to advanced coatings. Modifying polymers with specific amines can fine-tune their physical and chemical properties. nih.gov

The combination of chirality and a sterically demanding ortho-substituted aryl group makes this compound a candidate for creating highly ordered or specific recognition sites in both molecular and macromolecular systems.

Overview of Current Research Trajectories and Challenges for Substituted Primary Amines

The synthesis of substituted primary amines, particularly those with steric hindrance or a defined stereochemistry like this compound, remains an active area of research. Key challenges and research directions include:

Selectivity: A primary challenge in amine synthesis is controlling the degree of alkylation. Direct alkylation of ammonia or simpler amines often leads to over-alkylation, producing mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. acs.org Modern methods like the Gabriel synthesis or the use of ammonia surrogates aim to overcome this. acs.orgyoutube.com

Catalytic Methods: There is a strong drive towards developing catalytic methods for amine synthesis that are both efficient and environmentally benign. researchgate.net

Reductive Amination: This is one of the most powerful methods for synthesizing amines from carbonyl compounds (aldehydes and ketones). rsc.orgquiz-maker.com Recent advancements focus on developing catalysts based on abundant metals like nickel and manganese for the reductive amination of ketones with ammonia, which is a direct route to branched primary amines. rsc.orgrsc.org

Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond is a highly atom-economical approach. Catalytic asymmetric hydroamination is a particularly attractive route to chiral amines. organic-chemistry.org

Asymmetric Synthesis: The enantioselective synthesis of chiral amines is a major focus. This is often achieved through the use of chiral catalysts, such as those based on rhodium, iridium, copper, or palladium, in reactions like asymmetric hydrogenation of imines or reductive amination. organic-chemistry.orgnih.gov Biocatalytic methods using enzymes like transaminases are also gaining prominence as a green and highly selective alternative. researchgate.net

C-H Amination: The direct conversion of a C-H bond into a C-N bond is a highly desirable transformation that avoids the need for pre-functionalized starting materials. While still a challenging field, progress is being made in the catalytic C-H amination of arenes and alkanes to produce primary amines. researchgate.net The steric hindrance provided by the ortho-methyl group on this compound makes direct C-H activation a complex but potentially rewarding synthetic strategy. acs.orgacs.org

The pursuit of novel, selective, and sustainable methods for the synthesis of complex primary amines like this compound continues to drive innovation in organic chemistry, with implications for drug discovery, materials science, and beyond.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data in peer-reviewed literature for this compound, the following tables provide predicted or analogous data based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~250-260 °C at 760 mmHg (estimated) |

| Density | ~0.92 g/cm³ (estimated) |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 (estimated) |

| pKa (of the conjugate acid) | ~9.5-10.5 (estimated) |

Note: These values are estimations based on the chemical structure and data for analogous compounds and have not been experimentally verified for this specific molecule.

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopy | Anticipated Features |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 4H, Ar-H), ~4.0 (t, 1H, CH-NH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.2-1.8 (m, 6H, alkyl CH₂), ~0.9 (t, 3H, terminal CH₃), ~1.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ ~142 (Ar-C), ~135 (Ar-C-CH₃), ~130, 126, 125, 124 (Ar-CH), ~55 (CH-NH₂), ~37 (alkyl CH₂), ~30 (alkyl CH₂), ~23 (alkyl CH₂), ~22 (Ar-CH₃), ~14 (terminal CH₃) |

| IR (Infrared) | ~3370, 3290 cm⁻¹ (N-H stretch, primary amine), ~3020-3060 cm⁻¹ (Ar C-H stretch), ~2850-2960 cm⁻¹ (Alkyl C-H stretch), ~1600, 1490 cm⁻¹ (C=C stretch, aromatic), ~1620 cm⁻¹ (N-H bend) |

| Mass Spectrometry (EI) | M⁺ at m/z = 177. Expected fragmentation to yield a benzylic cation at m/z = 119 (M - C₄H₉N)⁺ and other fragments. |

Note: These are predicted spectral features based on established principles of NMR, IR, and MS for a molecule with this structure. Actual experimental values may vary.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-(2-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3 |

InChI Key |

RYBKFDLNGSCSHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Methylphenyl Pentan 1 Amine

Advanced Synthetic Routes

Advanced synthetic routes for 1-(2-methylphenyl)pentan-1-amine leverage well-established reaction mechanisms, often starting from ketone precursors or employing multi-step sequences to build the desired molecular architecture.

Reductive Amination Approaches from Ketone Precursors (e.g., 1-(2-Methylphenyl)pentan-1-one)

Reductive amination is a cornerstone in amine synthesis due to its efficiency and the wide availability of starting materials. nih.govresearchgate.net This method typically involves a two-step, one-pot process where a ketone is first condensed with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the target amine. nih.gov

For the synthesis of this compound, the precursor is 1-(2-methylphenyl)pentan-1-one. This ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the corresponding imine. This intermediate is not isolated but is immediately reduced using a suitable reducing agent. A variety of reducing agents can be employed, each with specific operational parameters.

Key Steps in Reductive Amination:

Imine Formation: The carbonyl group of 1-(2-methylphenyl)pentan-1-one reacts with ammonia, typically from a source like ammonium chloride or ammonia in an alcoholic solvent, to form a protonated imine intermediate.

Reduction: The imine is then reduced to the amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst).

The choice of reducing agent can influence reaction conditions and outcomes. For instance, sodium cyanoborohydride is particularly effective because it is selective for the iminium ion over the ketone, preventing side reactions. Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or Raney nickel is also a highly effective and clean method.

| Reducing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol, room temperature | Inexpensive, readily available | Can also reduce the starting ketone |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for the iminium ion | Toxicity of cyanide byproducts |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas pressure, various solvents | High yield, clean reaction | Requires specialized pressure equipment |

Nucleophilic Substitution Strategies

Nucleophilic substitution provides an alternative route to forming the C-N bond. This strategy typically involves preparing an electrophilic substrate from the ketone precursor, which then reacts with a nucleophilic amine source. A common approach is the α-bromination of the ketone followed by substitution. nih.gov

The synthesis of pyrovalerone analogs, for example, often follows a pathway where an α-bromoketone is reacted with pyrrolidine. researchgate.net A similar strategy can be applied for this compound.

Synthetic Sequence:

α-Bromination: The starting ketone, 1-(2-methylphenyl)pentan-1-one, is brominated at the alpha position using a brominating agent like bromine (Br₂) in the presence of a catalyst such as aluminum trichloride (B1173362) (AlCl₃) or an acidic medium like acetic acid. nih.gov This yields α-bromo-1-(2-methylphenyl)pentan-1-one.

Nucleophilic Substitution: The resulting α-bromoketone is then treated with an excess of ammonia or a primary amine. The nitrogen atom acts as a nucleophile, displacing the bromide ion to form an α-aminoketone.

Reduction of the Carbonyl: The final step involves the reduction of the carbonyl group of the α-aminoketone to a hydroxyl group, which is often followed by further steps if the primary amine is the target. However, for the direct synthesis of the target amine, this route is less direct than reductive amination. A more direct nucleophilic substitution would involve a leaving group on the benzylic carbon, which is then displaced by an amine.

This method can sometimes be complicated by side reactions, such as elimination or over-alkylation of the amine. researchgate.net

Multi-step Reaction Sequences for Complex Amine Synthesis

A plausible multi-step synthesis for this compound could start from a simpler aromatic compound like toluene (B28343) or o-xylene.

Example of a Multi-Step Sequence:

Friedel-Crafts Acylation: Toluene can be acylated with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the pentanoyl side chain. nih.gov This reaction yields a mixture of ortho and para isomers, from which the desired ortho-isomer, 1-(2-methylphenyl)pentan-1-one, must be separated.

Formation of the Precursor Ketone: The isolated 1-(2-methylphenyl)pentan-1-one serves as the key intermediate.

Amination: This ketone can then be converted to the target amine using one of the methods described above, such as reductive amination (Section 2.1.1). This two-step process (acylation followed by reductive amination) is a versatile and common strategy in pharmaceutical synthesis. nih.gov

This approach offers flexibility, as various substituted aromatic compounds and acylating agents can be used to generate a wide array of amine analogs.

Catalytic Approaches in Amine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysts and organocatalysts have been instrumental in advancing amine synthesis.

Transition Metal-Catalyzed Methods for C-N Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing mild and efficient alternatives to classical methods. nih.govacs.org Reactions like the Buchwald-Hartwig amination are powerful tools for coupling amines with aryl halides, but direct C-H amination is an even more atom-economical approach. nih.gov

In the context of this compound, a transition-metal-catalyzed approach could involve the direct amination of a C-H bond. Catalysts based on rhodium (Rh) and iridium (Ir) have been developed for the direct amination of C(sp²)-H bonds using organic azides as the nitrogen source. nih.govacs.org

Conceptual Catalytic Cycle (C-H Amination):

C-H Activation: A transition metal complex coordinates to the aromatic ring and facilitates the cleavage of a C-H bond, forming a metallacycle intermediate.

C-N Bond Formation: The metal center reacts with an amine source (e.g., an azide (B81097) or hydroxylamine (B1172632) derivative) to form a metal-nitrenoid intermediate, which then undergoes insertion into the metal-carbon bond.

Product Release: The final amine product is released, and the catalyst is regenerated to complete the cycle.

While highly advanced, the direct C-H amination of a simple precursor to install the aminopentyl group in one step remains a significant synthetic challenge. A more practical application involves the catalytic hydroamination of an alkene, where an amine is added across a double bond. acs.org

| Metal Catalyst | Reaction Type | Typical Substrates | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling (Buchwald-Hartwig) | Aryl halides/triflates, amines | Broad substrate scope acs.org |

| Rhodium (Rh) | C-H Amination / Hydroamination | Arenes with directing groups, Alkenes nih.govacs.org | High atom economy nih.gov |

| Iridium (Ir) | Asymmetric Hydrogenation / C-H Amination | Imines, N-heterocycles acs.org | High enantioselectivity acs.org |

| Copper (Cu) | Ullmann Condensation / Reductive Amination | Aryl halides, Aldehydes/Ketones nih.gov | Cost-effective |

Organocatalytic Systems for Enhanced Selectivity

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field, particularly for asymmetric synthesis. researchgate.net For the synthesis of chiral amines like this compound, organocatalysts can provide high levels of enantioselectivity. nih.govrsc.org

A key strategy is the asymmetric reductive amination of the precursor ketone, 1-(2-methylphenyl)pentan-1-one. In this approach, a chiral organocatalyst, often a chiral phosphoric acid or a primary amine derivative, activates the substrates and controls the stereochemical outcome. rsc.orgnih.gov

Mechanism of Asymmetric Organocatalytic Reductive Amination:

Chiral Imine/Iminium Formation: The ketone condenses with an amine source. In the presence of a chiral Brønsted acid (like a chiral phosphoric acid), a chiral iminium ion is formed and stabilized through hydrogen bonding.

Stereoselective Reduction: A reducing agent, such as a Hantzsch ester, then delivers a hydride to one face of the iminium ion, guided by the chiral environment created by the catalyst. This results in the formation of one enantiomer of the amine in excess.

This methodology avoids the use of expensive and potentially toxic heavy metals and allows for the synthesis of enantiomerically enriched amines, which is of great importance in medicinal chemistry. acs.orgnih.gov

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methods for this compound that align with the principles of green chemistry. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in the green synthesis of amines involves the reduction or elimination of volatile organic solvents. Traditional amine synthesis often relies on organic solvents, which can be hazardous and contribute to environmental pollution.

Solvent-Free Synthesis: One promising approach is the mechanochemical synthesis, where mechanical force, such as grinding, is used to initiate and drive the reaction between reactants in the absence of a solvent. google.com For instance, the N-acetylation of amines can be achieved through this method, offering a clean and economical route. google.com While not directly reported for this compound, the principle of solvent-free amidation by reacting an appropriate precursor with an aminating agent under mechanical stress presents a viable and environmentally friendly alternative. google.com

Aqueous Reaction Conditions: The use of water as a solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Palladium-catalyzed allylic amination using aqueous ammonia has been shown to be effective for the preparation of primary amines. organic-chemistry.org This method highlights the potential for using aqueous systems in the synthesis of amines, which could be adapted for the production of this compound. Furthermore, iron-based catalytic systems have been developed for the direct primary amination of C(sp³)-H bonds under aqueous conditions and in the presence of air, demonstrating the feasibility of functionalizing hydrocarbons in an aqueous medium. organic-chemistry.org

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods

| Feature | Solvent-Free Synthesis | Aqueous Synthesis |

| Principle | Mechanical energy drives the reaction. | Water is used as the reaction medium. |

| Advantages | Eliminates solvent waste, reduces pollution, potentially lower energy consumption. google.com | Environmentally benign, safe, and cost-effective solvent. organic-chemistry.org |

| Challenges | Scalability, ensuring complete reaction, potential for localized overheating. | Solubility of organic reactants, potential for hydrolysis side reactions. |

| Potential Application | Direct amidation of a suitable precursor to form the target amine. | Catalytic amination of a precursor in an aqueous phase. organic-chemistry.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful.

Several synthetic strategies for amines exhibit poor atom economy. For example, the Gabriel synthesis, a classical method for preparing primary amines, generates stoichiometric amounts of phthalic acid derivatives as byproducts, resulting in an atom economy of less than 50%. primescholars.com

To improve atom economy in the synthesis of this compound, alternative routes are preferred. Reductive amination of a suitable ketone, 2-methylphenyl pentyl ketone, with ammonia is a more atom-economical approach. unizin.orglibretexts.org In this reaction, the only byproduct is water.

Key Strategies for Maximizing Atom Economy:

Addition Reactions: These reactions, where all the atoms of the reactants are incorporated into the final product, have 100% atom economy by definition. rsc.org

Catalytic Hydrogenation: This is considered a nearly ideal reaction with high atom economy and is widely used in both academic and industrial settings. primescholars.com

Careful Selection of Reagents: Choosing reagents that are fully incorporated into the product structure is crucial. For example, using ammonia directly in reductive amination is more atom-economical than using a protected nitrogen source that requires subsequent deprotection steps. unizin.org

Table 2: Atom Economy of Different Amine Synthesis Methods

| Synthetic Method | Reactants | Desired Product | Byproducts | Atom Economy |

| Reductive Amination | Ketone, Ammonia, H₂ | Primary Amine | Water | High |

| Gabriel Synthesis | Alkyl Halide, Phthalimide, Hydrazine | Primary Amine | Phthalhydrazide, Halide Salt | Low primescholars.com |

| SN2 reaction of Alkyl Halide with Ammonia | Alkyl Halide, Ammonia | Primary Amine | Ammonium Halide | Moderate youtube.com |

Industrial-Scale Synthesis Optimizations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization and intensification to ensure efficiency, safety, and cost-effectiveness. pharmasalmanac.compharmafeatures.com

Process Intensification (PI): This approach aims to develop smaller, more efficient, and safer manufacturing processes. numberanalytics.comblazingprojects.com Key strategies for PI in chemical synthesis include:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers several advantages. pharmasalmanac.com Flow reactors provide better control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety, especially for exothermic reactions. pharmasalmanac.com The smaller reaction volumes in flow systems also reduce the risks associated with hazardous reagents. pharmasalmanac.com

Integrated Reaction and Separation: Combining reaction and purification steps into a single unit operation can significantly improve efficiency. numberanalytics.com For example, reactive distillation could potentially be employed where the amine product is continuously removed from the reaction mixture as it is formed, driving the equilibrium towards the product and simplifying downstream processing.

Microreactor Technology: The use of microreactors can offer enhanced heat and mass transfer, leading to faster reaction times and better process control. blazingprojects.com

Optimization of Reaction Parameters: Regardless of the chosen synthetic route, careful optimization of reaction conditions is crucial for industrial-scale production. This includes:

Catalyst Selection and Loading: Identifying a highly active and selective catalyst is key to maximizing yield and minimizing byproducts. The catalyst should also be robust, easily separable, and reusable to reduce costs.

Solvent and Reagent Concentration: Optimizing the concentration of reactants and the choice of solvent can significantly impact reaction rates and product purity.

Temperature and Pressure: Fine-tuning these parameters is essential for achieving the desired reaction kinetics and selectivity while ensuring the process remains within safe operating limits.

The industrial synthesis of related compounds, such as other substituted phenylalkylamines, often involves multi-step processes that can be streamlined through these optimization and intensification strategies. google.comgoogle.com By applying these principles, the production of this compound can be made more sustainable, economical, and safer.

Chemical Reactivity and Transformation Studies of 1 2 Methylphenyl Pentan 1 Amine

Fundamental Reaction Pathways of the Primary Amine Functionality

The reactivity of 1-(2-Methylphenyl)pentan-1-amine is largely dictated by the lone pair of electrons on the nitrogen atom of the primary amine group. byjus.com This lone pair makes the amine a potent nucleophile, capable of reacting with a variety of electrophilic species. libretexts.org

Reactions with Electrophiles and Nucleophiles

As a nucleophile, this compound readily engages in reactions with electrophiles. byjus.com The nitrogen atom's lone pair can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds. libretexts.org

Common electrophiles that react with primary amines include:

Alkyl Halides: These reactions proceed via an SN2 mechanism to form secondary amines and subsequently tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org

Acyl Chlorides and Acid Anhydrides: These reagents react with the amine to form N-substituted amides. The reaction with acyl chlorides is typically vigorous and occurs at room temperature, while the reaction with acid anhydrides is slower and often requires heating. libretexts.org

The nucleophilicity of amines, including this compound, has been a subject of detailed kinetic studies. The reactivity of various amines with electrophiles can be quantified and compared using nucleophilicity parameters. acs.org

| Reaction Type | Electrophile | Product Type | General Conditions |

| Alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine Salt | Heating libretexts.org |

| Acylation | Acyl Chloride (e.g., R-COCl) | N-Substituted Amide | Room Temperature chemguide.co.uk |

| Acylation | Acid Anhydride (e.g., (R-CO)₂O) | N-Substituted Amide | Heating libretexts.org |

Derivatization to Secondary and Tertiary Amines

The primary amine group of this compound can be successively alkylated to yield secondary and tertiary amines. chemguide.co.uk The initial reaction with an alkyl halide produces the salt of a secondary amine. libretexts.org In the presence of excess primary amine, an equilibrium can be established where the free secondary amine is liberated. libretexts.org

Further reaction of the secondary amine with the alkylating agent leads to the formation of a tertiary amine, and ultimately, a quaternary ammonium salt. libretexts.org This stepwise alkylation can lead to a mixture of products, making the selective synthesis of a specific secondary or tertiary amine challenging without careful control of reaction conditions. chemguide.co.uk

For example, the reaction of this compound with an ethyl halide would be expected to produce N-ethyl-1-(2-methylphenyl)pentan-1-amine, followed by N,N-diethyl-1-(2-methylphenyl)pentan-1-amine.

| Reactant | Reagent | Product |

| This compound | Ethyl Halide (e.g., C₂H₅Br) | N-ethyl-1-(2-methylphenyl)pentan-1-amine nih.gov |

| N-ethyl-1-(2-methylphenyl)pentan-1-amine | Ethyl Halide (e.g., C₂H₅Br) | N,N-diethyl-1-(2-methylphenyl)pentan-1-amine |

Formation of Salts and Quaternary Ammonium Compounds

As a basic compound, this compound readily reacts with acids to form salts. This is a fundamental property of amines. The lone pair on the nitrogen atom accepts a proton from an acid, forming an ammonium salt. For instance, reaction with hydrochloric acid would yield 1-(2-methylphenyl)pentan-1-aminium chloride. The formation of salts is a common strategy in crystal engineering to modify the physicochemical properties of compounds. scirp.org

As mentioned previously, exhaustive alkylation of the primary amine with an alkyl halide leads to the formation of a quaternary ammonium salt. libretexts.org These compounds have a permanently positively charged nitrogen atom and are structurally distinct from the protonated salts formed with acids.

Oxidation and Reduction Transformations of the Amine

The primary amine functionality of this compound is susceptible to both oxidation and reduction reactions.

Oxidation: The amine group can be oxidized to form various products depending on the oxidizing agent and reaction conditions. Common oxidation products for primary amines include imines, nitriles, or oximes. For a similar compound, 1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine, oxidation can yield the corresponding imines or nitriles using reagents like potassium permanganate (B83412) or chromium trioxide.

Reduction: While the primary amine itself is in a reduced state, it is a key functional group in the synthesis of other molecules. For instance, reductive amination of a ketone, such as 1-(2-methylphenyl)pentan-1-one, with ammonia (B1221849) would be a synthetic route to this compound.

| Transformation | Reagent/Conditions | Potential Product(s) |

| Oxidation | Potassium Permanganate, Chromium Trioxide | Imines, Nitriles |

| Reductive Amination (Synthesis) | 1-(2-methylphenyl)pentan-1-one, Ammonia, Reducing Agent (e.g., NaBH₃CN) | This compound |

Functionalization of the Aromatic Moiety

The 2-methylphenyl group of this compound can undergo electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. dalalinstitute.com The substituents already present on the benzene (B151609) ring influence the rate and position of the incoming electrophile.

In this compound, the aromatic ring has two substituents: the methyl group (-CH₃) and the 1-aminopentyl group (-CH(NH₂)C₄H₉).

Methyl Group (-CH₃): This is an alkyl group, which is an activating group and an ortho-, para-director. fiveable.me It increases the electron density of the ring, making it more susceptible to electrophilic attack.

1-Aminopentyl Group: The amino group (-NH₂) is a very strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. byjus.com However, under the strongly acidic conditions often required for EAS reactions, the amino group is protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.

Therefore, the outcome of an electrophilic aromatic substitution on this compound will be highly dependent on the reaction conditions. To achieve substitution directed by the activating amino group, it is often necessary to protect it, for example, by acetylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. byjus.com

Common electrophilic aromatic substitution reactions include:

Halogenation (e.g., Bromination): Introduction of a halogen atom (Br, Cl) onto the aromatic ring. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com However, Friedel-Crafts reactions often fail with anilines and other strongly activated or deactivated rings. byjus.com

| Reaction | Reagents | Directing Influence (Unprotected Amine) | Directing Influence (Protected Amine) |

| Bromination | Br₂, FeBr₃ | Meta-directing (due to -NH₃⁺) | Ortho-, Para-directing |

| Nitration | HNO₃, H₂SO₄ | Meta-directing (due to -NH₃⁺) | Ortho-, Para-directing |

| Sulfonation | SO₃, H₂SO₄ | Meta-directing (due to -NH₃⁺) | Ortho-, Para-directing |

Metal-Catalyzed Cross-Coupling at the Aromatic Ring

The aromatic ring of this compound, while activated by the methyl group, can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the presence of the primary amine group can complicate these reactions, often requiring protection or specific catalytic systems to avoid side reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst. For this compound to act as the aryl component, it would first need to be halogenated, for instance, at the positions ortho or para to the methyl group. The subsequent coupling with a boronic acid (e.g., phenylboronic acid) would yield a biphenyl (B1667301) derivative. The choice of catalyst, ligand, and base is crucial to prevent catalyst poisoning by the amine and to achieve high yields.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. In a scenario where this compound acts as the amine coupling partner, it can be reacted with various aryl halides or triflates. The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. The steric hindrance from the ortho-methyl group and the pentyl chain might influence the reaction rate and efficiency.

| Reaction Type | Potential Reactants | Potential Product | Key Considerations |

| Suzuki-Miyaura Coupling | Halogenated this compound, Phenylboronic acid | 1-(Biphenyl-yl)pentan-1-amine derivative | Amine protection may be necessary; catalyst and ligand choice are critical. |

| Buchwald-Hartwig Amination | This compound, Bromobenzene | N-Phenyl-1-(2-methylphenyl)pentan-1-amine | Steric hindrance may affect reaction kinetics; choice of palladium catalyst and ligand is important. |

Reactivity at the Pentane (B18724) Chain

The pentane chain of this compound is largely aliphatic and therefore less reactive than the aromatic ring or the amine group. However, specific positions on the chain can be targeted for functionalization under certain conditions.

Oxidation: The benzylic C-H bond (the carbon attached to both the aromatic ring and the nitrogen) is the most susceptible to oxidation due to the stabilizing effect of the adjacent phenyl ring. Strong oxidizing agents could potentially lead to the formation of a ketone, 1-(2-Methylphenyl)pentan-1-one, with concurrent cleavage of the C-N bond or other transformations. Selective oxidation without affecting other parts of the molecule would require carefully chosen reagents and reaction conditions.

Radical Halogenation: Free radical halogenation could potentially introduce a halogen atom onto the pentane chain. The selectivity would be governed by the stability of the resulting radical intermediates, with tertiary C-H bonds being the most reactive, followed by secondary and then primary. However, the benzylic position would also be a likely site of reaction.

| Reaction Type | Potential Reagent | Potential Product | Key Considerations |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 1-(2-Methylphenyl)pentan-1-one | Over-oxidation and side reactions are likely; selective conditions are required. |

| Radical Halogenation | N-Bromosuccinimide (NBS) with light/initiator | Halogenated pentane chain derivative | Low selectivity is expected; benzylic position is also reactive. |

This table outlines potential reactivity based on general organic chemistry principles. Specific research on the pentane chain reactivity of this compound is limited in the available literature.

Derivatization for Specialized Chemical Applications

The primary amine group is a versatile handle for the derivatization of this compound. These modifications can be used to alter its physical properties, to prepare it for specific analytical techniques, or to synthesize new compounds with desired biological or chemical properties.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides readily forms amides. For example, reaction with acetyl chloride would yield N-[1-(2-methylphenyl)pentyl]acetamide. This transformation is often used to protect the amine group or to introduce a new functional moiety.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. N-alkylation would lead to the formation of secondary or tertiary amines. For instance, reaction with an alkyl halide like ethyl iodide could produce N-ethyl-1-(2-methylphenyl)pentan-1-amine and subsequently N,N-diethyl-1-(2-methylphenyl)pentan-1-amine.

Derivatization for Chiral Analysis: Since this compound is a chiral molecule, its enantiomers can be separated and analyzed by reacting it with a chiral derivatizing agent. Reagents like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) react with the amine to form diastereomers, which can then be separated and quantified using techniques like HPLC or NMR spectroscopy.

| Derivatization Type | Reagent Example | Product Example | Application |

| Acylation | Acetyl chloride | N-[1-(2-methylphenyl)pentyl]acetamide | Protection of amine group, synthesis of new amides. |

| Alkylation | Ethyl iodide | N-Ethyl-1-(2-methylphenyl)pentan-1-amine | Synthesis of secondary and tertiary amines. |

| Chiral Derivatization | Marfey's reagent | Diastereomeric adducts | Enantiomeric separation and quantification by HPLC. |

This table provides examples of common derivatization reactions for primary amines. Specific derivatization studies for this compound for specialized applications are not extensively documented in the searched literature.

Stereochemical Aspects in 1 2 Methylphenyl Pentan 1 Amine Research

Chiral Synthesis and Enantioselective Methodologies

The creation of enantiomerically pure 1-(2-methylphenyl)pentan-1-amine necessitates the use of asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer over the other, bypassing the need for resolving a racemic mixture.

A primary route to chiral amines is the asymmetric hydrogenation of prochiral precursors, such as ketones or imines. For this compound, this would typically involve the reduction of 1-(2-methylphenyl)pentan-1-one to the corresponding amine. This transformation can be achieved via two main pathways:

Asymmetric Hydrogenation of a Ketone: The precursor ketone, 1-(2-methylphenyl)pentan-1-one, can be hydrogenated using a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. These catalysts create a chiral environment that differentiates between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. The alcohol is then converted to the amine.

Asymmetric Hydrogenation of an Imine: A more direct route involves the formation of an imine from 1-(2-methylphenyl)pentan-1-one, followed by asymmetric hydrogenation. This reduction of the C=N double bond, catalyzed by chiral transition-metal complexes, directly yields the enantiomerically enriched amine. nih.gov The success of this method relies on the catalyst's ability to effectively control the stereochemical outcome of the hydrogen addition.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. Research on similar 1,1-diaryl-substituted systems has shown that iridium or ruthenium-based catalysts can be highly effective. nih.gov

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of this compound, a common strategy involves the use of sulfinamides, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu

The synthesis proceeds as follows:

Condensation: The precursor ketone, 1-(2-methylphenyl)pentan-1-one, is condensed with an enantiopure tert-butanesulfinamide (either (R) or (S)) to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., a hydride) to attack from the less hindered face. This results in a highly diastereoselective synthesis of the corresponding sulfinamide.

Auxiliary Cleavage: The chiral auxiliary is subsequently removed by simple acidic hydrolysis, yielding the enantiomerically pure primary amine. yale.edu

This method is highly versatile and has been used on large scales for the synthesis of numerous chiral amines. yale.edu

Organocatalysis, which uses small organic molecules as catalysts, offers another powerful approach. nih.gov Primary or secondary amines derived from natural products, such as prolinol, can catalyze the asymmetric addition of various nucleophiles to aldehydes or ketones. nih.gov A potential organocatalytic route to this compound could involve a multicatalytic cascade process, though specific applications to this target are not widely documented. nih.govnih.gov

Stereoisomer Separation and Resolution Techniques

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), separation is required to obtain the pure stereoisomers. libretexts.org

The most common method for resolving racemic amines is diastereomeric recrystallization . wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

The process unfolds as follows:

Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral acid, such as (R)-mandelic acid or (+)-tartaric acid. libretexts.orgnih.gov This acid-base reaction forms a mixture of two diastereomeric salts:

(R)-amine • (R)-acid

(S)-amine • (R)-acid

Separation: Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will typically crystallize out of a suitable solvent, while the other remains dissolved.

Liberation of the Amine: After separating the diastereomeric salt, the pure enantiomer of the amine is recovered by treatment with a base to neutralize the resolving agent.

The efficiency of this separation depends on the choice of resolving agent and solvent, which influences the solubility difference between the diastereomeric salts. researchgate.net

Another powerful separation technique is chiral high-performance liquid chromatography (HPLC) . This analytical and preparative method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. yakhak.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly used for separating chiral amines. yakhak.orgnih.gov The differential interaction causes one enantiomer to travel through the column faster than the other, allowing for their separation.

Interactive Table: Representative Chiral HPLC Separation Parameters

| Parameter | Value | Reference |

| Column | Chiralpak IA (amylose-based CSP) | yakhak.org |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | yakhak.org |

| Detection | UV at 254 nm | N/A |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min | N/A |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min | N/A |

Note: Retention times are hypothetical and serve as an illustrative example of enantiomeric separation.

Conformational Analysis and Stereochemical Control in Reactions

The three-dimensional shape, or conformation, of this compound is not static. Rotation can occur around the single bonds, particularly the C1-N bond and the C1-Aryl bond. However, due to steric hindrance, certain conformations are more stable and thus more populated.

This preferred conformation represents a form of stereochemical control. In a reaction involving the chiral center, the existing stereochemistry will direct the approach of incoming reagents. For example, if the amine group were to be further functionalized, the reagent would likely approach from the least sterically hindered face, which is determined by the molecule's preferred conformation. This principle is fundamental in diastereoselective reactions, where a chiral center in a molecule controls the formation of a new chiral center.

Influence of Stereochemistry on Molecular Interactions (Theoretical)

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound dictates how they interact with other chiral molecules, such as proteins, enzymes, or receptors in a biological system. nih.gov This is often described by the "three-point interaction model," where a chiral molecule must interact with a chiral receptor at a minimum of three points to achieve stereospecific recognition. nih.gov

Theoretically, the differential interaction arises from the spatial arrangement of the key functional groups: the amino group (capable of hydrogen bonding), the lipophilic pentyl chain, and the aromatic 2-methylphenyl group (capable of van der Waals and π-π interactions).

Consider a hypothetical receptor binding pocket:

The (R)-enantiomer might position its 2-methylphenyl group perfectly into a hydrophobic pocket, its amino group to form a hydrogen bond with an acceptor, and its pentyl group to fit into another hydrophobic groove.

In contrast, the (S)-enantiomer, being a non-superimposable mirror image, cannot simultaneously align these three groups in the same optimal way. libretexts.org For instance, if the amino and phenyl groups align correctly, the pentyl group may be forced into a sterically or electronically unfavorable position.

This difference in "fit" leads to a difference in binding affinity, which in turn can result in one enantiomer being biologically active while the other is inactive or exhibits a different, sometimes undesirable, effect. Computational studies, such as molecular docking, can be used to model these interactions and predict the binding affinities of different stereoisomers, providing a theoretical basis for observed biological activities. ucl.ac.uk

Advanced Spectroscopic and Analytical Characterization of 1 2 Methylphenyl Pentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 1-(2-Methylphenyl)pentan-1-amine. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in this compound.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring of the 2-methylphenyl group typically appear in the downfield region (around 7.1-7.5 ppm) due to the deshielding effect of the aromatic ring current. The benzylic proton, the one attached to the same carbon as the amino group and the aromatic ring, would also exhibit a characteristic downfield shift. The protons of the pentyl chain will show signals in the upfield region, with their chemical shifts and splitting patterns revealing their proximity to the amine and methyl groups. The methyl group attached to the aromatic ring will present a distinct singlet peak.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate signal. The chemical shifts of the carbon atoms in the aromatic ring are observed in the range of approximately 124-144 ppm. The carbon atom of the methyl group on the ring will have a characteristic chemical shift around 19-21 ppm. The carbons of the pentyl chain will appear at progressively higher fields (lower ppm values) as their distance from the electron-withdrawing amino group increases.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.1 - 7.5 (m) | 124.4 - 143.8 |

| Benzylic Proton (-CH-NH₂) | ~4.0 - 4.5 (t) | ~50 - 55 |

| Aromatic Methyl Protons (-CH₃) | ~2.3 (s) | ~19 - 21 |

| Pentyl Chain Protons | 0.8 - 1.8 (m) | ~14 - 40 |

| Amino Protons (-NH₂) | Variable (broad s) | - |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. Predicted values are based on typical chemical shift ranges for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HMQC, HMBC, NOESY)

To further confirm the structure and resolve any ambiguities from one-dimensional spectra, a variety of two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the benzylic proton and the adjacent protons on the pentyl chain, as well as between the protons within the pentyl chain itself, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing all protons within a spin system. This would be particularly useful for assigning all the protons of the pentyl chain from a single cross-peak.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For instance, a NOESY spectrum could show a correlation between the protons of the aromatic methyl group and the ortho-protons on the aromatic ring, confirming their close spatial relationship.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate the structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₁₂H₁₉N. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical value.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed. For this compound, a prominent fragment would likely be the tropylium (B1234903) ion or a related benzyl

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. For this compound, with a molecular weight of 177.29 g/mol , the molecular ion [M+H]⁺ would be observed at an m/z of approximately 178.16.

The primary and most significant fragmentation pathway for benzylic amines is the α-cleavage, which involves the breaking of the bond between the benzylic carbon and the adjacent carbon of the alkyl chain. libretexts.orgyoutube.com This process is highly favored because it results in the formation of a stable, resonance-stabilized cation.

In the case of this compound, the α-cleavage would involve the loss of a butyl radical (•C₄H₉). This fragmentation leads to the formation of the most abundant fragment ion, the base peak, which is a (2-methylphenyl)methaniminium ion. The energetic instability of the initial molecular ion drives this fragmentation, and the resulting ion's stability ensures its high abundance in the spectrum. libretexts.org

Further fragmentation of the aromatic ring or the butyl chain could occur, but these would typically result in ions of much lower intensity. For instance, cleavage within the pentyl chain can produce smaller alkyl fragments, though the charge is preferentially retained by the nitrogen-containing fragment. libretexts.org The mass spectrum of pentane (B18724) itself shows prominent fragments at m/z 43 and 29, corresponding to [C₃H₇]⁺ and [C₂H₅]⁺ ions, respectively. libretexts.orgyoutube.com While these fragments are possible, the dominant feature for this compound would be the benzylic cleavage product.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| m/z (amu) | Proposed Fragment Ion | Fragmentation Pathway |

| 178.16 | [C₁₂H₁₉N + H]⁺ | Molecular Ion (Parent) |

| 120.08 | [C₈H₁₀N]⁺ | α-Cleavage (Loss of •C₄H₉) |

| 91.05 | [C₇H₇]⁺ | Benzylic C-N cleavage (Tropylium ion) |

(Note: The m/z values are theoretical and based on the most common isotopes.)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorptions of the primary amine (-NH₂) group. spectroscopyonline.com Primary amines exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org A strong, broad N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹. spectroscopyonline.com Furthermore, a broad absorption due to out-of-plane N-H wagging can be observed from 910-665 cm⁻¹. libretexts.org

The aliphatic portion of the molecule will produce C-H stretching vibrations just below 3000 cm⁻¹. The aromatic ring will show C-H stretching above 3000 cm⁻¹ and characteristic C=C stretching (ring breathing) vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching absorption for an aromatic amine is typically stronger and at a higher frequency (1350-1200 cm⁻¹) than for a purely aliphatic amine. libretexts.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. ondavia.com The aromatic ring vibrations, particularly the ring-breathing modes, are often strong in Raman spectra. The symmetric N-H stretching vibration, which is weaker in the IR spectrum, may be more prominent. The C-C backbone of the pentyl chain will also contribute to the fingerprint region of the Raman spectrum. Studies on related toluidines have successfully identified N-H stretching frequencies using Raman spectroscopy. ias.ac.in

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3500 - 3300 | IR, Raman |

| Stretch | Aromatic C-H | 3100 - 3000 | IR, Raman |

| Stretch | Aliphatic C-H | 2960 - 2850 | IR, Raman |

| Scissoring (Bend) | N-H (Primary Amine) | 1650 - 1580 | IR |

| Ring Stretch | Aromatic C=C | 1600 - 1450 | IR, Raman |

| Stretch | C-N | 1350 - 1200 | IR |

| Wag (Out-of-Plane Bend) | N-H (Primary Amine) | 910 - 665 | IR |

Electronic Absorption Spectroscopy: UV-Visible Studies

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the 2-methylphenyl (o-tolyl) group attached to the amine.

In arylamines, the lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring. This interaction shifts the ring's absorption bands to longer wavelengths (a bathochromic shift) and increases their intensity compared to unsubstituted benzene (B151609). libretexts.org Benzene exhibits a primary absorption band (E2-band) around 204 nm and a weaker, secondary band (B-band) with fine structure around 256 nm. For aniline, a primary aromatic amine, these bands shift to approximately 230 nm and 280 nm. libretexts.org

For this compound, the presence of the alkyl amine group attached to the benzylic carbon and the methyl group on the ring will cause similar shifts. The primary absorption is expected in the 200-220 nm range, while the secondary, benzenoid band would likely appear in the 260-280 nm region. The exact λmax values and molar absorptivities would be influenced by the solvent polarity. Simple alkyl amines without an aromatic chromophore typically absorb only in the far UV region (around 200 nm), making their analysis by UV-Vis less practical. libretexts.orgnist.gov

Table 3: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π* (E2-band) | Substituted Benzene Ring | ~210 - 220 |

| π → π* (B-band) | Substituted Benzene Ring | ~265 - 275 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unequivocal data on bond lengths, bond angles, and the conformation of the molecule.

A search of publicly available crystallographic databases reveals no published crystal structure for this compound. However, if a suitable single crystal could be grown and analyzed, this technique would yield invaluable information. Specifically, it would confirm the relative stereochemistry if a racemic sample were crystallized, or the absolute stereochemistry if a chiral resolution had been performed and the material crystallized as a single enantiomer.

Furthermore, X-ray analysis would reveal the conformation of the pentyl chain in the solid state and the precise orientation of the amine and methylphenyl groups relative to each other. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the primary amine group, that dictate the crystal packing arrangement.

Advanced Chromatographic Methods for Isolation and Profiling

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of amines. For a basic compound like this compound, reversed-phase HPLC is the most common approach.

A typical method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. To ensure good peak shape and retention control for the amine, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is usually added to the mobile phase. nih.gov This addition ensures the amine is protonated, reducing tailing effects that can occur from interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Detection is typically achieved using a UV detector set to a wavelength where the aromatic chromophore absorbs, such as around 210 nm or 265 nm. sielc.com Derivatization with reagents like benzoyl chloride can also be employed to enhance detectability if needed. rsc.orgnih.gov

Because the molecule is chiral, enantiomeric separation can be achieved using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188). nih.govsigmaaldrich.com

Table 4: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 265 nm |

| Column Temp. | 25 - 40 °C |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis. A UPLC method for this compound would allow for much faster separation times, often under 5 minutes, while providing sharper and taller peaks, leading to improved sensitivity. nih.gov

The method development considerations are similar to HPLC, involving the selection of an appropriate sub-2 µm reversed-phase column and an optimized mobile phase gradient. The higher backpressure generated by UPLC systems requires specialized instrumentation capable of handling these conditions. The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) would provide a highly sensitive and selective method for both quantification and confirmation of the analyte's identity in complex samples. nih.govnih.gov

Table 5: Representative UPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Fast Gradient) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV or MS/MS |

| Column Temp. | 30 - 50 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering a "greener" and often faster alternative to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comafmps.be SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. chromatographyonline.com This supercritical fluid provides low viscosity and high diffusivity, allowing for rapid separations without sacrificing efficiency. afmps.be

For the enantiomeric separation of primary aromatic amines like this compound, SFC is particularly advantageous. chromatographyonline.com The chiral nature of the target compound, arising from the stereocenter at the first carbon of the pentyl chain, necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are overwhelmingly the most common choice for chiral separations in SFC due to their broad applicability and proven success. europeanpharmaceuticalreview.comfagg.be

The mobile phase in SFC typically consists of supercritical CO2 with the addition of a polar organic modifier, such as methanol, ethanol, or 2-propanol, to increase the elution strength. afmps.be For basic compounds like amines, which can exhibit poor peak shapes due to strong interactions with residual silanol groups on the stationary phase, the addition of a small amount of a basic additive (e.g., diethylamine) or an acidic additive to the modifier is often necessary. chromatographyonline.comnih.gov The use of an acidic additive, such as ethanesulfonic acid, can dramatically improve separations by forming an intact salt pair with the basic analyte. nih.gov Method development often involves screening various CSPs and modifier/additive combinations to achieve optimal resolution of the enantiomers. rsc.orgresearchgate.net

Below is a representative table outlining a potential SFC method for the chiral separation of this compound enantiomers.

Table 1: Representative Supercritical Fluid Chromatography (SFC) Method Parameters

| Parameter | Condition |

|---|---|

| Instrumentation | Supercritical Fluid Chromatography System with UV or MS Detector |

| Column (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Diethylamine |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

Extraction and Sample Preparation Methodologies (e.g., Accelerated Solvent Extraction)

The effective analysis of this compound from various matrices, such as environmental samples, biological fluids, or industrial products, is contingent upon robust and efficient sample preparation. The goal of extraction is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. A variety of techniques are employed for aromatic amines, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME). nih.govnih.gov

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient automated technique for extracting analytes from solid and semisolid samples. wikipedia.orgresearchgate.net ASE utilizes common solvents at elevated temperatures (up to 200°C) and pressures (e.g., 1500 psi), which are conditions that maintain the solvent in a liquid state above its normal boiling point. wikipedia.orgmit.asia These conditions increase the speed and efficiency of the extraction process by enhancing analyte solubility and solvent penetration into the sample matrix, while significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. wikipedia.orgnih.gov Although specific applications for this compound are not widely documented, the principles of ASE are well-suited for its extraction from a solid matrix, such as soil, polymer, or foodstuff. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is another commonly used and highly effective technique for the cleanup and preconcentration of primary aromatic amines from aqueous samples. tandfonline.comwaters.com For polar, basic compounds like this compound, a strong cation-exchange (SCX) sorbent is often the most effective. nih.govclemson.edu The extraction mechanism involves retaining the protonated amine on the charged sorbent while allowing neutral and acidic interferences to be washed away. The analyte is then eluted by changing the pH with a basic solvent. nih.gov

The following table outlines a general procedure for Solid-Phase Extraction applicable to the isolation of this compound from a liquid sample.

Table 2: General Solid-Phase Extraction (SPE) Protocol

| Step | Description |

|---|---|

| 1. Cartridge Conditioning | The SPE cartridge (e.g., Strong Cation Exchange) is activated by passing methanol followed by deionized water or sample buffer through it. |

| 2. Sample Loading | The sample, with its pH adjusted to be acidic (e.g., pH < 3) to ensure the amine is protonated, is passed through the cartridge. |

| 3. Washing | The cartridge is washed with a non-polar solvent (e.g., hexane) and then an acidic buffer or water to remove interfering compounds. |

| 4. Elution | The target analyte, this compound, is eluted from the cartridge using a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). |

| 5. Post-Elution | The eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of mobile phase for chromatographic analysis. |

Due to a lack of available scientific literature and research data specifically focused on the computational and theoretical investigations of this compound, it is not possible to generate an article that adheres to the detailed outline provided in the user request.

Searches for scholarly articles, including those covering Density Functional Theory (DFT) calculations, molecular dynamics simulations, mechanistic studies, and theoretical structure-activity relationships for this specific compound, did not yield any relevant results. The scientific community has not published studies on this molecule that would provide the necessary data for a thorough and accurate discussion of its computational chemistry.

Fulfilling the request would require speculating or fabricating data, which would violate the core principles of providing accurate and fact-based information. Therefore, the requested article cannot be created at this time.

Computational Chemistry and Theoretical Investigations of 1 2 Methylphenyl Pentan 1 Amine

Development of Predictive Models for Chemical Behavior and Synthesis Pathways

The development of predictive models for the chemical behavior and synthesis of novel compounds like 1-(2-Methylphenyl)pentan-1-amine is a cornerstone of modern computational chemistry. These in silico methods allow for the anticipation of a molecule's properties and the most efficient ways to synthesize it, thereby accelerating research and development. While specific predictive models for this compound are not extensively detailed in publicly available literature, the methodologies for creating such models are well-established and have been applied to structurally similar compounds, such as substituted phenethylamines and other monoamine reuptake inhibitors. wikipedia.orgwikipedia.org

Predictive modeling for chemical behavior primarily revolves around Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations. nih.govmdpi.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific chemical property. nih.gov For a compound like this compound, a QSAR model could predict its interaction with biological targets, such as monoamine transporters, based on descriptors calculated from its molecular structure.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known activities or properties is compiled. For predicting the behavior of this compound, this would ideally include a series of substituted phenethylamines and their measured binding affinities to relevant receptors. koreascience.kr

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Molecular dynamics simulations, on the other hand, provide a dynamic picture of the compound's behavior over time. mdpi.com By simulating the interactions of this compound with a solvated biological target, researchers can predict its binding mode, conformational changes, and the free energy of binding. acs.org These simulations can offer insights into the mechanism of action at an atomic level.

For predicting synthesis pathways, computational tools can be employed to identify potential retro-synthetic routes. These programs analyze the target molecule and suggest a series of reactions and starting materials to achieve its synthesis. For this compound, a retrosynthetic analysis might suggest a reductive amination of 1-(2-methylphenyl)pentan-1-one as a plausible final step. Computational models can further refine this by predicting reaction yields, identifying potential byproducts, and suggesting optimal reaction conditions based on databases of known chemical transformations. rsc.org

The table below illustrates the types of molecular descriptors that would be calculated for this compound in the process of developing a QSAR model.

| Descriptor Type | Example Descriptors for this compound |

| Constitutional | Molecular Weight, Atom Count, Number of Rotatable Bonds |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges |

Furthermore, predictive models can be developed to understand the metabolic fate of a compound. For new psychoactive substances, which can be structurally related to this compound, in silico tools are used to predict potential metabolites. researchgate.netnih.gov These models simulate the effects of metabolic enzymes on the parent molecule to identify likely biotransformations. The table below shows a hypothetical example of predicted metabolic pathways for this compound.

| Metabolic Pathway | Predicted Metabolite |

| N-Dealkylation | 1-(2-Methylphenyl)pentan-1-ol |

| Hydroxylation | 1-(2-Methyl-x-hydroxyphenyl)pentan-1-amine |

| Oxidative Deamination | 1-(2-Methylphenyl)pentan-1-one |

By integrating these computational approaches, a comprehensive profile of the chemical behavior and synthetic accessibility of this compound can be generated, guiding further experimental investigation.

Applications in Organic Synthesis and Materials Science Research

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral amines, such as 1-(2-Methylphenyl)pentan-1-amine, are fundamental in the synthesis of many biologically active compounds and pharmaceuticals. acs.orgsigmaaldrich.com Their importance lies in their ability to introduce specific stereochemistry into a molecule, which is often crucial for its biological function. The asymmetric synthesis of chiral amines is a major focus in organic chemistry, with methods like catalytic asymmetric hydrogenation of imines being a direct and efficient approach. acs.org

The utility of chiral amines as building blocks is well-established. For instance, (S)-2-amino-3-methylbutane has been used as a key chiral building block in the synthesis of BPDZ-44, a tissue-selective ATP-sensitive potassium channel opener. sigmaaldrich.com Similarly, chiral amines derived from amino acids have been employed in the asymmetric synthesis of other chiral molecules. uoa.gr The development of novel chiral building blocks, such as the epoxy-imine building block for peptidomimetic aspartic protease inhibitors, highlights the ongoing innovation in this field. nih.gov These examples underscore the potential of this compound to serve as a valuable chiral synthon for the creation of complex, stereochemically defined molecules.

Integration into Polymer Chemistry and Advanced Coatings Research

The incorporation of specific chemical moieties into polymers can significantly enhance their properties, leading to the development of advanced materials for various applications, including coatings. While direct research on the integration of this compound into polymer chemistry and advanced coatings is not extensively documented in the provided results, the principles of polymer modification suggest its potential utility. The amine functionality of the compound could be leveraged for various polymerization techniques or for post-polymerization modification to introduce specific properties to the polymer backbone.

For example, amines are known to be used in the synthesis of various polymers and as cross-linking agents in coatings to improve durability and chemical resistance. The aromatic and aliphatic components of this compound could impart a unique combination of flexibility, thermal stability, and hydrophobicity to a polymer matrix. Further research in this area could explore its use in creating novel polymers and coatings with tailored functionalities.

Development as Ligands for Metal Complex Catalysis

Transition metal complexes are widely used as catalysts in a vast array of chemical reactions. acs.orgchiba-u.jp The properties and reactivity of these catalysts are heavily influenced by the ligands that coordinate to the metal center. rsc.orgnih.gov Chiral amines and their derivatives are particularly important as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.com